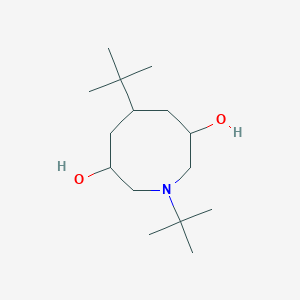![molecular formula C24H24ClNO2 B5132005 9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5132005.png)
9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole, commonly known as CEC, is a synthetic compound that belongs to the carbazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
CEC has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been reported to exhibit excellent thermal stability, high quantum yield, and good solubility in organic solvents. These properties make it a promising candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.
In addition to its applications in organic electronics, CEC has also been investigated for its potential medicinal properties. Studies have shown that CEC exhibits potent anti-inflammatory and anti-cancer activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of CEC is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer activities by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
CEC has been reported to exhibit a wide range of biochemical and physiological effects. Studies have shown that CEC can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In addition, it has been reported to exhibit antioxidant and neuroprotective activities, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CEC is its high purity and good yields, which make it a suitable candidate for use in various lab experiments. However, one of the limitations of CEC is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of CEC. One potential direction is the development of new synthetic methods for the production of CEC, which may help to reduce the cost of production. Another direction is the investigation of the potential medicinal properties of CEC, particularly its anti-inflammatory and anti-cancer activities. Furthermore, the use of CEC in organic electronic devices and optoelectronics is an area that requires further exploration, particularly in the development of new OLEDs and OPVs.
Conclusion:
In conclusion, CEC is a synthetic compound with potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of CEC and to develop new applications for this promising compound.
Métodos De Síntesis
The synthesis of CEC involves the reaction of 4-chloro-3-ethylphenol with 2-(2-bromoethoxy)ethylamine, followed by cyclization with potassium carbonate. The resulting product is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction with 9-bromo-9H-carbazole to obtain CEC. This method has been reported to yield high purity and good yields of CEC.
Propiedades
IUPAC Name |
9-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO2/c1-2-18-17-19(11-12-22(18)25)28-16-15-27-14-13-26-23-9-5-3-7-20(23)21-8-4-6-10-24(21)26/h3-12,17H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFLFVPREACSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-chlorophenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5131924.png)
![4-(4-biphenylyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5131934.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate](/img/structure/B5131951.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)

![4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate](/img/structure/B5131968.png)
![7-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5131977.png)
![[1-({1-[(2S)-2-amino-2-cyclohexylacetyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5131983.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5131991.png)

![(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5132018.png)
![10-acetyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132026.png)